molecular formula C17H30N2O3 B2729364 Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate CAS No. 903145-64-2

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B2729364
CAS No.: 903145-64-2
M. Wt: 310.438
InChI Key: XUQNRNHUTLFSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H30N2O3 and a molecular weight of 310.44 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an azepane moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In

Properties

IUPAC Name

tert-butyl 4-(azepane-1-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-12-8-14(9-13-19)15(20)18-10-6-4-5-7-11-18/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQNRNHUTLFSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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